molecular formula C17H17N3OS2 B4593094 N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B4593094
M. Wt: 343.5 g/mol
InChI Key: NRUATEAZLHCFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Scientific Research Applications

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and an appropriate catalyst.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide can be compared with other thiadiazole derivatives, such as:

    N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide: Similar structure but with a phenylethyl group instead of a phenylpropyl group.

    N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical

Properties

IUPAC Name

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-12(13-6-3-2-4-7-13)10-16-19-20-17(23-16)18-15(21)11-14-8-5-9-22-14/h2-9,12H,10-11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUATEAZLHCFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.